molecular formula C13H13N3O B12536656 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide CAS No. 653604-29-6

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide

Katalognummer: B12536656
CAS-Nummer: 653604-29-6
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: JVRFUZSGJYCEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide typically involves the condensation reaction between N-methylnaphthalene-2-carboxamide and hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include substituted hydrazones, oxides, and reduced hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Wirkmechanismus

The mechanism of action of 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in microbial or cancer cells.

Vergleich Mit ähnlichen Verbindungen

  • 6-(Hydrazinylidenemethyl)-N-phenyl-naphthalene-2-carboxamide
  • 6-(Hydrazinylidenemethyl)-N-ethyl-naphthalene-2-carboxamide
  • 6-(Hydrazinylidenemethyl)-N-propyl-naphthalene-2-carboxamide

Comparison: Compared to its analogs, 6-(Hydrazinylidenemethyl)-N-methylnaphthalene-2-carboxamide exhibits unique properties such as higher stability and reactivity. Its methyl group enhances its solubility and bioavailability, making it a more suitable candidate for various applications in medicinal chemistry and material science.

Eigenschaften

CAS-Nummer

653604-29-6

Molekularformel

C13H13N3O

Molekulargewicht

227.26 g/mol

IUPAC-Name

6-methanehydrazonoyl-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H13N3O/c1-15-13(17)12-5-4-10-6-9(8-16-14)2-3-11(10)7-12/h2-8H,14H2,1H3,(H,15,17)

InChI-Schlüssel

JVRFUZSGJYCEKH-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.